

Para-Nitrophenyl Oleate: A Technical Guide to Solubility and Application in Enzyme Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Para-nitrophenyl oleate*

Cat. No.: *B15558079*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of **para-nitrophenyl oleate** (p-NPO) in dimethyl sulfoxide (DMSO) and other organic solvents. It also details experimental protocols for its use as a substrate in enzyme assays, particularly for lipases and esterases. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and biotechnology.

Core Focus: Solubility and Enzymatic Applications of Para-Nitrophenyl Oleate

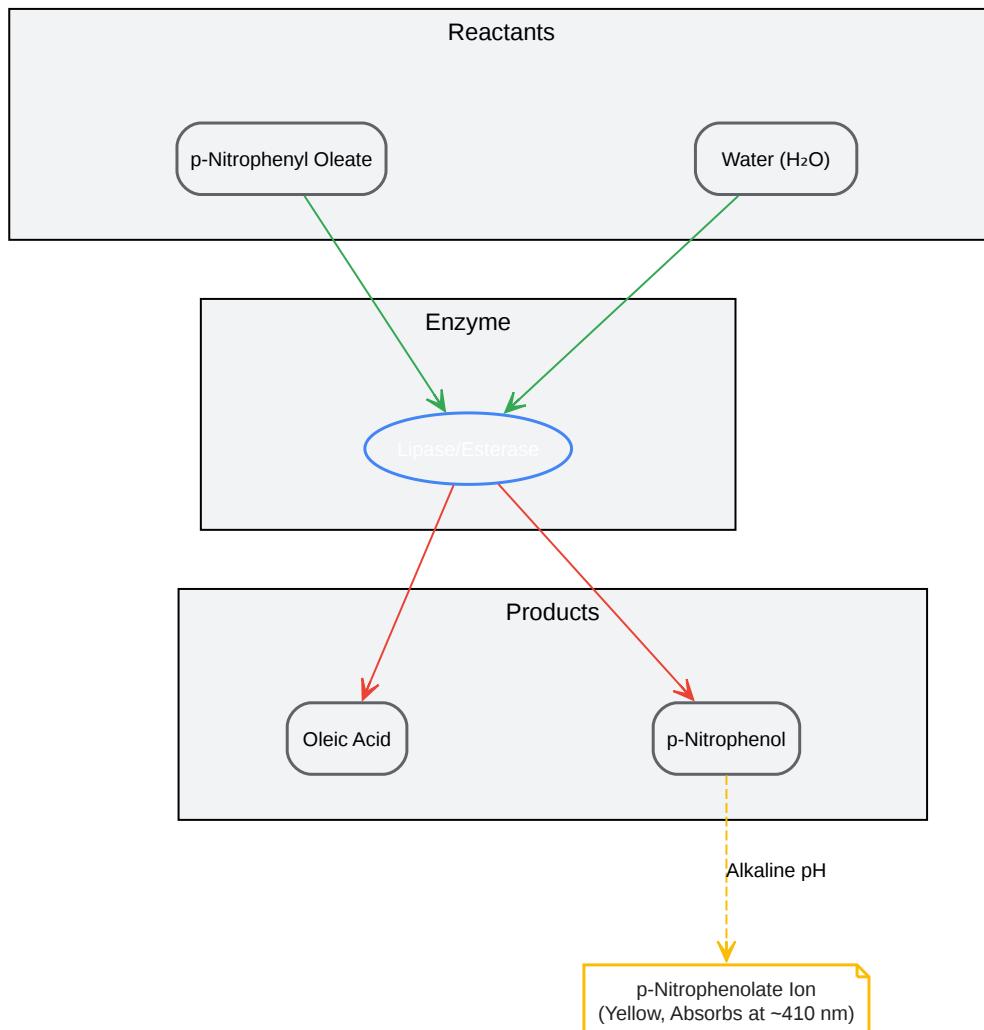
Para-nitrophenyl oleate is an ester formed from oleic acid and p-nitrophenol. It serves as a chromogenic substrate for various hydrolytic enzymes. The enzymatic cleavage of the ester bond by enzymes such as lipases or esterases releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. This property makes p-NPO and similar esters invaluable tools for enzyme activity screening and kinetic studies.

A critical aspect of utilizing p-NPO in aqueous assay systems is its solubility. Due to its long oleic acid chain, p-NPO is hydrophobic. Understanding its solubility in various organic solvents is crucial for preparing stock solutions and ensuring accurate and reproducible experimental results.

Quantitative Solubility Data

The solubility of **para-nitrophenyl oleate** and related p-nitrophenyl esters in common organic solvents is summarized below. It is important to note that while specific quantitative data for p-NPO is limited primarily to DMSO, data for other p-nitrophenyl esters with different fatty acid chains are provided for reference and comparison. The presence of a double bond in the oleic acid chain of p-NPO generally increases its solubility compared to its saturated analogue, p-nitrophenyl palmitate.[\[1\]](#)

Compound	Solvent	Solubility	Notes
Para-nitrophenyl oleate	DMSO	200 mg/mL (495.60 mM)	Ultrasonic treatment is required. Hygroscopic DMSO can negatively impact solubility.[2]
Ethanol	Data not available	Qualitatively soluble for assay preparation.	
Isopropanol	Data not available	Commonly used as a solvent for preparing p-nitrophenyl ester stock solutions for lipase assays.[3]	
Acetonitrile	Data not available	Used as a solvent for p-nitrophenyl esters in enzyme assays.[4][5]	
Chloroform	Data not available		
p-Nitrophenyl palmitate	DMSO	6.67 mg/mL (17.67 mM)	Requires ultrasonic treatment, warming, and heating to 60°C.
Chloroform	≥ 100 mg/mL (264.89 mM)	"≥" indicates solubility, but the saturation point is not known.	
p-Nitrophenyl butyrate	DMSO	~30 mg/mL	
Ethanol	~15 mg/mL		
Dimethylformamide (DMF)	~30 mg/mL		
p-Nitrophenyl acetate	Ethanol	100 mg/mL	Heating may be required.[6]
Methanol	10 mg/mL		


Experimental Protocols

The following sections provide detailed methodologies for the use of **para-nitrophenyl oleate** in a typical lipase/esterase activity assay.

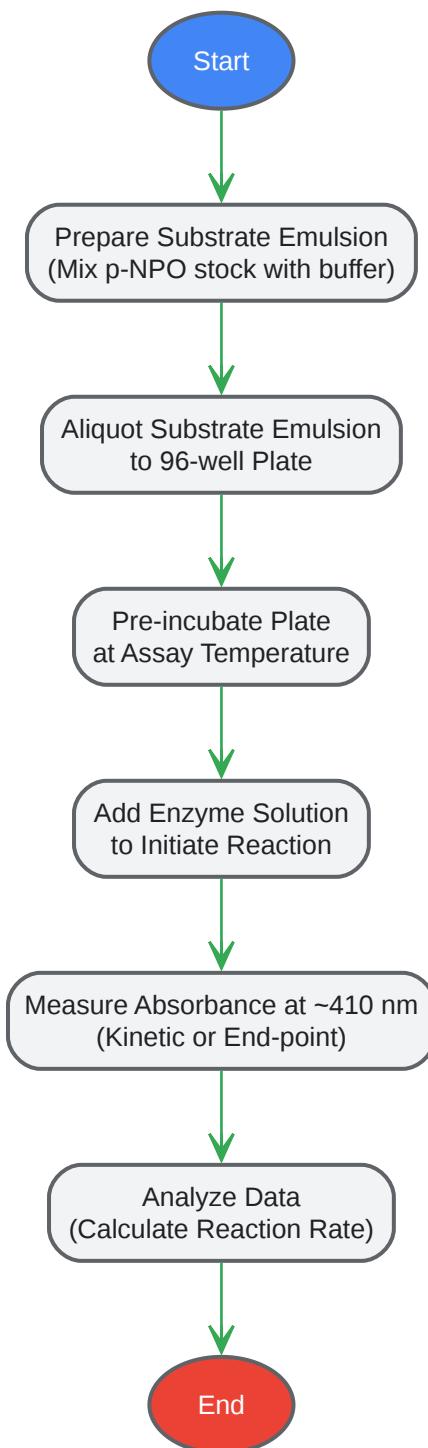
Principle of the Assay

The enzymatic assay for lipase or esterase activity using p-NPO is based on the hydrolysis of the ester bond in p-NPO by the enzyme. This reaction releases oleic acid and p-nitrophenol. In an alkaline buffer, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance at approximately 410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.

Enzymatic Hydrolysis of p-Nitrophenyl Oleate

[Click to download full resolution via product page](#)

Caption: Enzymatic hydrolysis of p-NPO by lipase/esterase.


Preparation of Reagents

- p-Nitrophenyl Oleate (p-NPO) Stock Solution (e.g., 10 mM):

- Accurately weigh the required amount of p-NPO.
- Dissolve the p-NPO in a suitable organic solvent, such as isopropanol or acetonitrile. Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
- Store the stock solution at -20°C in a tightly sealed, light-protected container.
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0):
 - Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0 at the desired reaction temperature.
 - Optional Emulsifier: For some lipases or if precipitation of the substrate or product is observed, an emulsifier may be required. Add a surfactant like Triton X-100 (e.g., 0.5% v/v) or a bile salt like sodium deoxycholate to the buffer.^[3] However, due to the higher solubility of p-NPO, this may not be necessary.^[1]
- Enzyme Solution:
 - Prepare a stock solution of the lipase or esterase in a suitable buffer (e.g., the reaction buffer without substrate) at a known concentration.
 - On the day of the experiment, prepare serial dilutions of the enzyme stock solution to determine the optimal enzyme concentration that results in a linear reaction rate over time.
- Stopping Reagent (Optional for end-point assays):
 - A solution to stop the enzymatic reaction, such as a strong base (e.g., 0.1 M Na₂CO₃) or a mixture of organic solvents (e.g., chloroform:isoamyl alcohol), can be used if an end-point measurement is desired.^[4]

Assay Procedure (96-well plate format)

The following protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mpbio.com [mpbio.com]
- To cite this document: BenchChem. [Para-Nitrophenyl Oleate: A Technical Guide to Solubility and Application in Enzyme Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15558079#para-nitrophenyl-oleate-solubility-in-dmso-and-other-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com